1-Iodo-4-[(methylsulfanyl)methyl]benzene, also known as 1-iodo-4-methylbenzene or p-iodotoluene, is an organic compound with the molecular formula and a molecular weight of approximately 218.04 g/mol. It is characterized by a benzene ring substituted with an iodine atom and a methylsulfanyl group at the para position relative to each other. This compound is part of a broader class of aromatic compounds that exhibit diverse chemical properties and reactivity.
The chemical structure can be represented as follows:
Research on the biological activity of 1-iodo-4-[(methylsulfanyl)methyl]benzene is limited, but similar compounds have shown potential in various biological applications. For instance, derivatives of iodinated aromatic compounds are often studied for their antimicrobial and anticancer properties. The presence of iodine can enhance the biological activity due to its ability to participate in halogen bonding and influence molecular interactions.
Several synthetic routes are available for producing 1-iodo-4-[(methylsulfanyl)methyl]benzene:
1-Iodo-4-[(methylsulfanyl)methyl]benzene finds applications in:
Interaction studies involving 1-iodo-4-[(methylsulfanyl)methyl]benzene often focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in drug design and material science. Investigations into its interactions with biological macromolecules could reveal insights into its pharmacological potential.
Several compounds share structural similarities with 1-iodo-4-[(methylsulfanyl)methyl]benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 1-Iodo-4-(phenylsulfonyl)benzene | CHI_O_2S | 0.97 |
| 1-Iodo-3,5-bis(methylsulfonyl)benzene | C_7H_7I_O_2S | 0.94 |
| p-Iodotoluene | C_7H_7I | 0.90 |
| 1-Iodo-3-(methylthio)benzene | C_7H_7I\S | 0.89 |
These compounds exhibit variations in their functional groups while retaining similar core structures, which may influence their reactivity and biological activity compared to 1-iodo-4-[(methylsulfanyl)methyl]benzene.